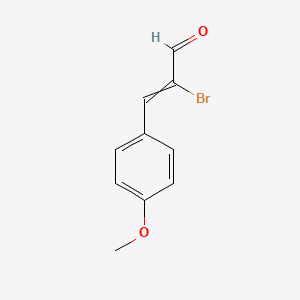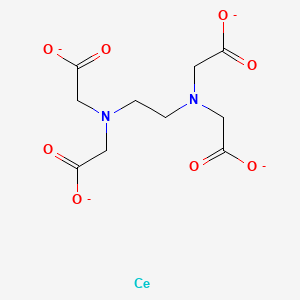
N-Octanoyl-L-tryptophan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Octanoyl-L-tryptophan is a derivative of the essential amino acid L-tryptophan, where an octanoyl group is attached to the nitrogen atom of the indole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: N-Octanoyl-L-tryptophan can be synthesized through the acylation of L-tryptophan using octanoyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane or dimethylformamide. The reaction conditions include maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction and prevent side reactions .
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include additional steps for purification, such as recrystallization or chromatography, to ensure the high purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: N-Octanoyl-L-tryptophan undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form oxindole derivatives.
Reduction: The carbonyl group in the octanoyl chain can be reduced to form alcohol derivatives.
Substitution: The indole nitrogen can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Oxindole derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted indole derivatives.
Wissenschaftliche Forschungsanwendungen
N-Octanoyl-L-tryptophan has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its role in modulating biological processes, including enzyme activity and cell signaling.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of novel materials with specific properties, such as enhanced stability or bioactivity
Wirkmechanismus
The mechanism of action of N-Octanoyl-L-tryptophan involves its interaction with various molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
- N-acetyl-L-tryptophan
- N-hexanoyl-L-tryptophan
- N-oleoyl-L-tryptophan
Comparison: N-Octanoyl-L-tryptophan is unique due to its specific octanoyl chain length, which can influence its solubility, stability, and bioactivity. Compared to shorter or longer acyl chain derivatives, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it suitable for specific applications .
Eigenschaften
CAS-Nummer |
21394-02-5 |
|---|---|
Molekularformel |
C19H26N2O3 |
Molekulargewicht |
330.4 g/mol |
IUPAC-Name |
(2S)-3-(1H-indol-3-yl)-2-(octanoylamino)propanoic acid |
InChI |
InChI=1S/C19H26N2O3/c1-2-3-4-5-6-11-18(22)21-17(19(23)24)12-14-13-20-16-10-8-7-9-15(14)16/h7-10,13,17,20H,2-6,11-12H2,1H3,(H,21,22)(H,23,24)/t17-/m0/s1 |
InChI-Schlüssel |
RQUMERZGMVCZSD-KRWDZBQOSA-N |
Isomerische SMILES |
CCCCCCCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)O |
Kanonische SMILES |
CCCCCCCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


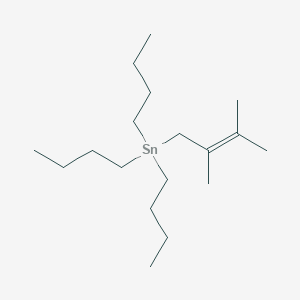
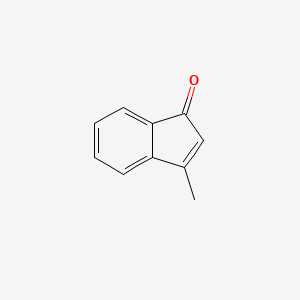
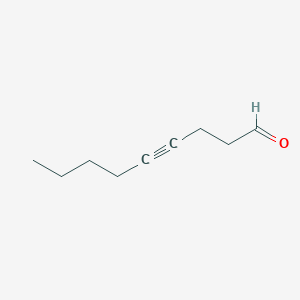
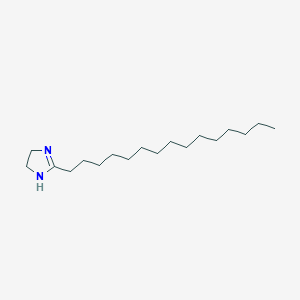
![4-[[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]methylcarbamoylamino]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14711810.png)
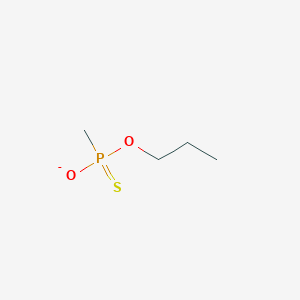

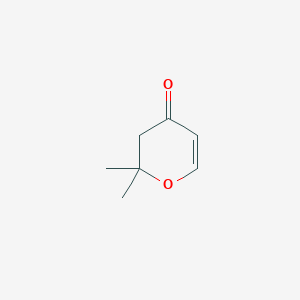
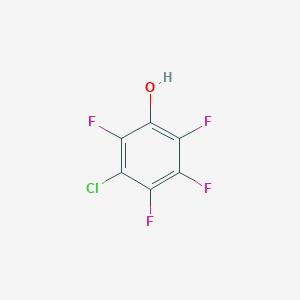
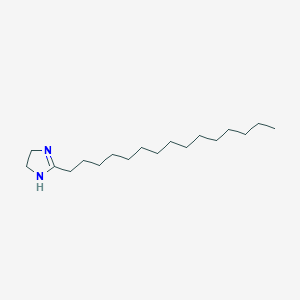
![3-Ethenyl-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione](/img/structure/B14711835.png)
